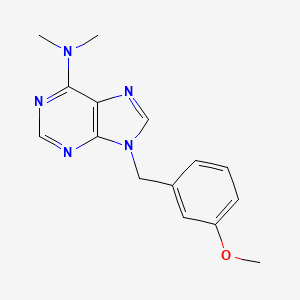
9H-Purin-6-amine, 9-((3-methoxyphenyl)methyl)-N,N-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound belonging to the class of purine derivatives It features a purine core structure substituted with a 3-methoxybenzyl group and two N,N-dimethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives and 3-methoxybenzyl chloride.
Alkylation Reaction: The purine derivative is reacted with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) to form the 3-methoxybenzyl-substituted purine.
Dimethylation: The intermediate product is then subjected to dimethylation using dimethyl sulfate (DMS) or methyl iodide (MeI) in the presence of a base like sodium hydride (NaH) to introduce the N,N-dimethyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted purine derivatives.
Applications De Recherche Scientifique
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Biological Research: The compound is used as a tool to study purine metabolism and its role in cellular processes.
Chemical Biology: It serves as a probe to investigate the interactions of purine derivatives with biological macromolecules.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and as a precursor in pharmaceutical manufacturing.
Mécanisme D'action
The mechanism of action of 9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in purine metabolism, such as adenosine deaminase and xanthine oxidase.
Pathways Involved: It modulates pathways related to nucleotide synthesis and degradation, affecting cellular proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Butyl-8-(3-Methoxybenzyl)-9H-purin-6-amine: Another purine derivative with similar structural features but different alkyl substitutions.
N-(3-Methoxybenzyl)-9Z,12Z-octadecenamide: A compound with a similar 3-methoxybenzyl group but different core structure.
Uniqueness
9-(3-Methoxybenzyl)-N,N-dimethyl-9H-purin-6-amine is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. Its ability to interact with purine metabolism enzymes makes it a valuable tool in research and potential therapeutic applications.
Propriétés
Numéro CAS |
112089-19-7 |
|---|---|
Formule moléculaire |
C15H17N5O |
Poids moléculaire |
283.33 g/mol |
Nom IUPAC |
9-[(3-methoxyphenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C15H17N5O/c1-19(2)14-13-15(17-9-16-14)20(10-18-13)8-11-5-4-6-12(7-11)21-3/h4-7,9-10H,8H2,1-3H3 |
Clé InChI |
KQILSVQIKSHHMH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















